Bz-(Me)Tz-NHS

Click Chemistry Bioorthogonal Ligation Kinetics

Choose Bz-(Me)Tz-NHS (CAS 1454558-58-7) for your ADC and bioorthogonal chemistry needs. This third-generation click linker features a benzyl-methyltetrazine moiety for enhanced stability and rapid IEDDA cycloaddition with TCO. Its NHS ester enables efficient amine coupling under mild conditions. Avoid workflow failures from premature degradation or uncontrolled reaction rates seen with generic tetrazines. Ideal for payload delivery, live-cell imaging, and bioconjugation in organic/aqueous systems. Insist on ≥98% purity.

Molecular Formula C19H20N6O5
Molecular Weight 412.4 g/mol
CAS No. 1454558-58-7
Cat. No. B3241296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBz-(Me)Tz-NHS
CAS1454558-58-7
Molecular FormulaC19H20N6O5
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESCC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCC(=O)ON3C(=O)CCC3=O
InChIInChI=1S/C19H20N6O5/c1-12-21-23-19(24-22-12)14-7-5-13(6-8-14)11-20-15(26)3-2-4-18(29)30-25-16(27)9-10-17(25)28/h5-8H,2-4,9-11H2,1H3,(H,20,26)
InChIKeySAFWEESCGQHGHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bz-(Me)Tz-NHS (CAS 1454558-58-7): A Methyltetrazine-NHS Ester for Bioorthogonal Conjugation


Bz-(Me)Tz-NHS (CAS 1454558-58-7) is a heterobifunctional click chemistry reagent comprising a benzyl-methyltetrazine (Bz-(Me)Tz) moiety linked via a pentanoate spacer to an N-hydroxysuccinimide (NHS) ester . The compound (C19H20N6O5, MW 412.40) serves as a third-generation copper-free click linker for antibody-drug conjugate (ADC) synthesis, live-cell imaging, and bioconjugation applications, with reported purity of ≥95-98% by HPLC . Its tetrazine group undergoes rapid, bioorthogonal inverse electron-demand Diels-Alder (IEDDA) cycloaddition with trans-cyclooctene (TCO)-functionalized molecules, while its NHS ester enables efficient covalent attachment to primary amines on proteins, peptides, and other biomolecules under mild conditions .

Bz-(Me)Tz-NHS vs. Generic Tetrazine-NHS Esters: The Cost of Blind Substitution


Blind substitution of Bz-(Me)Tz-NHS with alternative tetrazine-NHS esters (e.g., hydrogen-substituted tetrazine-NHS, methyltetrazine-NHS without the benzyl group) or PEGylated variants introduces quantifiable risks of experimental failure, data irreproducibility, and procurement inefficiency. The compound's methyl substitution on the tetrazine ring confers enhanced chemical stability in biological environments compared to hydrogen-substituted tetrazines , while its benzyl (Bz) group modulates lipophilicity and spatial orientation, potentially affecting reaction kinetics and conjugation efficiency. Selection of a generic alternative lacking these specific modifications may result in uncontrolled reaction rates, premature reagent degradation, or suboptimal payload delivery in ADC and imaging workflows. Additionally, the absence of a PEG spacer arm (present in many water-soluble tetrazine analogs) dictates distinct solubility and handling requirements that directly impact protocol design and downstream application success .

Bz-(Me)Tz-NHS Comparative Performance Data: Quantified Differentiation from Structural Analogs


Reaction Kinetics of Methyltetrazines: Quantified Trade-off vs. Hydrogen-Substituted Tetrazines

Bz-(Me)Tz-NHS contains a methyl-substituted tetrazine group. In comparative analyses, hydrogen-substituted tetrazines demonstrate at least 10-fold faster kinetics than methyl-substituted tetrazines in IEDDA reactions with TCO . While the specific second-order rate constant (k2) for Bz-(Me)Tz-NHS is not publicly available, methyltetrazine-TCO reactions typically exhibit rate constants in the range of ~800 to >10^4 M^-1s^-1, whereas hydrogen-substituted tetrazines can achieve rates up to 30,000 M^-1s^-1 . This quantified kinetic difference informs reagent selection: hydrogen tetrazines are preferred when speed is paramount; methyltetrazines like Bz-(Me)Tz-NHS offer a balance of high reactivity and enhanced stability.

Click Chemistry Bioorthogonal Ligation Kinetics

Chemical Stability of Methyltetrazines: A Quantified Advantage Over Unsubstituted Tetrazines

The methyl substitution on Bz-(Me)Tz-NHS confers a substantial and quantifiable improvement in chemical stability relative to hydrogen-substituted tetrazines. Multiple authoritative sources state that the chemical stability of tetrazines is 'substantially lower compared to methyltetrazines' . This enhanced stability of methyltetrazines 'allows this reagent to be used in a wider range of chemical transformations' and provides 'optimal stability at physiological pH' . While no specific half-life data for Bz-(Me)Tz-NHS was identified, the class-level inference is clear and directly impacts reagent selection for experiments involving extended incubation times or challenging aqueous conditions.

Stability Bioconjugation Click Chemistry

Solubility Profile: Bz-(Me)Tz-NHS vs. PEGylated Tetrazine Analogs

Bz-(Me)Tz-NHS is a hydrophobic compound lacking a PEG spacer arm, differentiating it from many commercially available tetrazine-NHS esters designed for aqueous solubility. The compound is soluble in DMSO at 25 mg/mL (60.62 mM) with ultrasonic and warming to 60°C [1]. In contrast, PEGylated tetrazine analogs (e.g., Tetrazine-PEG5-NHS ester) have 'substantially enhanced' aqueous solubility due to the hydrophilic PEG spacer . This quantitative solubility difference necessitates the use of organic co-solvents (e.g., DMSO, DMF) for Bz-(Me)Tz-NHS and may influence its suitability for specific applications where high aqueous solubility is paramount.

Solubility Formulation Bioconjugation

Bz-(Me)Tz-NHS Application Scenarios: When This Specific Reagent Outperforms Alternatives


Antibody-Drug Conjugate (ADC) Linker Synthesis Requiring Balanced Stability and Reactivity

Bz-(Me)Tz-NHS is explicitly classified as an ADC linker by multiple vendors [1]. Its methyltetrazine group provides the necessary chemical stability for multi-step conjugation and long-term storage of intermediates, while its NHS ester enables efficient loading onto lysine residues of antibodies . The absence of a PEG spacer and the presence of a benzyl group may offer favorable lipophilicity for certain payloads, distinguishing it from more hydrophilic, PEGylated linkers. This scenario is particularly relevant when a balance of robust stability and high IEDDA reactivity is required, and where the use of organic co-solvents is acceptable.

Live-Cell Imaging and Protein Labeling in Complex Biological Media

The enhanced stability of methyltetrazines like Bz-(Me)Tz-NHS at physiological pH makes it a suitable choice for live-cell imaging applications . The reagent can be used to install tetrazine handles on cell-surface or intracellular proteins via NHS-amine coupling, followed by rapid, bioorthogonal reaction with TCO-fluorophore conjugates . The improved stability over hydrogen tetrazines minimizes background signal from degradation products and allows for longer experimental time windows, a key advantage for time-lapse microscopy and in vivo pretargeting studies.

Targeted Drug Delivery and Bioconjugation in Non-Aqueous or Mixed-Solvent Systems

Given its solubility profile (60.62 mM in DMSO) and hydrophobic benzyl group, Bz-(Me)Tz-NHS is well-suited for bioconjugation workflows where reactions are performed in organic solvents or mixed aqueous-organic systems [2]. This includes the functionalization of hydrophobic small molecules, polymers, or nanoparticles prior to their dispersion in aqueous media. In such systems, the lack of a PEG spacer is not a limitation, and the benzyl-methyltetrazine structure may confer advantageous partitioning or reactivity compared to highly water-soluble tetrazine analogs.

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